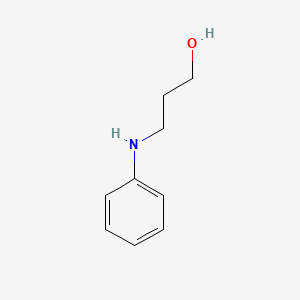

3-Anilino-1-propanol

CAS No.: 31121-11-6

Cat. No.: VC1975573

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31121-11-6 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-anilinopropan-1-ol |

| Standard InChI | InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |

| Standard InChI Key | GZYBSURBYCLNSM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NCCCO |

| Canonical SMILES | C1=CC=C(C=C1)NCCCO |

Introduction

Structural and Physical Properties

Chemical Identity and Structure

3-Anilino-1-propanol, also known as N-(3-Hydroxypropyl)aniline or 3-(phenylamino)propan-1-ol, is characterized by a propanol chain connected to an aniline group. The compound has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . Its structure features a hydroxyl group at one end of a three-carbon chain with an aniline group attached to the other end via the nitrogen atom.

The compound can be represented through various identifiers:

Physical Characteristics

3-Anilino-1-propanol exists as a liquid at room temperature with color ranging from light yellow to orange . The compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Color | Light yellow to orange clear liquid |

| Boiling Point | 140°C/0.4 mmHg |

| Specific Gravity (20/20) | 1.08 |

| Refractive Index | 1.57 |

| Maximum Absorption Wavelength | 245 nm (in Hexane) |

| Log10 partition octanol/water | 0.57 |

These physical properties, particularly its boiling point and specific gravity, are important considerations for purification processes and synthetic applications . The compound's partition coefficient (log10 0.57) indicates moderate hydrophilicity, suggesting reasonable solubility in both aqueous and organic phases .

Spectroscopic Properties

Spectroscopically, 3-anilino-1-propanol demonstrates characteristic absorption with a maximum wavelength at 245 nm when measured in hexane . This spectral property is valuable for analytical identification and purity assessment of the compound.

Synthesis Methods

Conventional Synthesis Routes

The synthesis of 3-anilino-1-propanol can be achieved through several routes, with nucleophilic substitution reactions being among the most common approaches. One established method involves the reaction of aniline with propylene oxide under controlled conditions, where the aniline nitrogen performs a nucleophilic attack on propylene oxide.

The reaction typically proceeds through three main steps:

-

Electron transfer

-

Nucleophilic attack

-

Proton transfer

This synthetic pathway allows for scalable production with relatively high yields when optimized conditions are employed.

Catalytic Synthesis Approaches

Research has explored various catalytic approaches for synthesizing 3-anilino-1-propanol. For instance, ruthenium-catalyzed reactions have been investigated where 3-anilino-1-propanol forms as an intermediate through an amine exchange reaction. In this process, a propanol group transfers from tris(3-hydroxypropyl)amine to the nitrogen atom of aniline .

The proposed mechanism involves:

-

Initial propanol group transfer to form 3-anilino-1-propanol

-

Subsequent N-alkylation with aniline forming 1,3-dianilinopropane

Pyrolysis Mechanisms and Theoretical Studies

Theoretical studies using density functional theory have provided insights into the gas-phase pyrolytic decomposition mechanisms of 3-anilino-1-propanol. Research by Zhao et al. revealed four possible reaction channels:

-

Two concerted reactions involving direct pyrolytic decomposition

-

Two indirect channels where the reactant first forms a ring-like intermediate followed by concerted pyrogenation

The geometries of reactants, transition states, and intermediates were optimized at the B3LYP/6-31G (d, p) level, with vibration analysis confirming the transition state structures. These theoretical studies demonstrated that one of the concerted reactions in the direct pyrolytic decomposition pathway exhibited the lowest activation barrier, making it kinetically favored .

Chemical Reactivity

Hydroxyl Group Reactivity

The primary hydroxyl group in 3-anilino-1-propanol exhibits typical reactivity patterns of alcohols, including:

-

Oxidation reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate oxidizing conditions.

-

Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides.

-

Substitution reactions: The OH group can be substituted by halides or other leaving groups.

Aniline Moiety Reactivity

The aniline portion of the molecule demonstrates characteristic reactivity of aromatic amines:

-

N-alkylation: The nitrogen can undergo further alkylation reactions.

-

Electrophilic aromatic substitution: The phenyl ring can participate in various substitution reactions, particularly at the ortho and para positions.

-

Cyclization reactions: The aniline nitrogen can participate in intramolecular cyclization reactions when suitable functional groups are present .

Decomposition Pathways

Under pyrolytic conditions, 3-anilino-1-propanol can decompose to form several products, including:

-

Aniline

-

Ethylene

-

Formaldehyde

-

N-methyl aniline

-

Various aldehydes

The reaction mechanism is believed to involve a free-radical sequence resulting in an imino alcohol that is subsequently reduced to the final products . These decomposition pathways are important considerations for handling the compound at elevated temperatures.

Applications in Synthesis and Research

Role in Heterocyclic Synthesis

One of the most significant applications of 3-anilino-1-propanol is in the synthesis of heterocyclic compounds, particularly quinolines. Research has demonstrated that 3-anilino-1-propanol can serve as a key intermediate in quinoline formation through various reaction pathways .

In the synthesis of quinolines from aniline and propanol over modified zeolite catalysts, the reaction mechanism involves:

-

Nucleophilic attack of the amino group at the carbonyl carbon

-

Formation of an imine structure

-

Cyclization between the imine and the ortho position of the aniline ring

Medicinal Chemistry Applications

In medicinal chemistry, 3-anilino-1-propanol is being explored as a precursor for synthesizing novel therapeutic agents. Its bifunctional nature, featuring both hydroxyl and amine groups, makes it a versatile building block for constructing more complex molecules with potential biological activities.

Research suggests potential applications in:

-

Development of enzyme inhibitors

-

Synthesis of compounds with anti-cancer properties

-

Creation of novel anti-inflammatory agents

Catalytic Research

3-Anilino-1-propanol has been studied in various catalytic processes, particularly in the context of zeolite-catalyzed reactions. Research on modified zeolite catalysts has shown that the compound can participate in complex transformation pathways leading to quinoline derivatives .

Studies have found that catalysts with a larger concentration ratio of Lewis acid sites to Brønsted acid sites demonstrate better performance in reactions involving 3-anilino-1-propanol. For example, ZnCl2/Ni-USY catalysts have shown excellent performance in converting aniline to quinolines via intermediates like 3-anilino-1-propanol .

Comparative Analysis with Related Compounds

Structural Analogues

3-Anilino-1-propanol belongs to a family of amino alcohols but has distinctive features that differentiate it from similar compounds:

Functional Differences

While 3-anilino-1-propanol shares certain functional similarities with 3-amino-1-propanol, their reactivity profiles differ significantly due to the presence of the phenyl ring in the former. 3-Amino-1-propanol finds applications in the production of anionic emulsifiers, nonionic polyethylene emulsions, and as a corrosion inhibitor , whereas 3-anilino-1-propanol is more commonly employed in organic synthesis, particularly for heterocyclic compounds.

The addition of the phenyl ring in 3-anilino-1-propanol alters its electron density distribution, making it less basic than 3-amino-1-propanol while providing additional sites for chemical modifications through the aromatic ring.

Predicted Physical Properties and Computational Studies

Collision Cross Section Predictions

Computational studies have generated predicted collision cross section (CCS) values for 3-anilino-1-propanol with various adducts, providing valuable data for mass spectrometric analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 152.10700 | 132.0 |

| [M+Na]+ | 174.08894 | 143.8 |

| [M+NH4]+ | 169.13354 | 140.9 |

| [M+K]+ | 190.06288 | 136.8 |

| [M-H]- | 150.09244 | 134.7 |

| [M+Na-2H]- | 172.07439 | 139.5 |

| [M]+ | 151.09917 | 134.3 |

| [M]- | 151.10027 | 134.3 |

These predicted values are essential for analytical method development and structural characterization using ion mobility mass spectrometry techniques .

Theoretical Properties

Computational methods have also predicted several physico-chemical properties of 3-anilino-1-propanol:

| Property | Predicted Value |

|---|---|

| pKa | 13.98 ± 0.20 |

| Boiling Point (Predicted) | 500.3 ± 50.0 °C |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ |

These theoretical calculations provide estimates for properties that may be challenging to measure experimentally .

| Hazard Classification | Description |

|---|---|

| H302 (50%) | Harmful if swallowed [Warning Acute toxicity, oral] |

| H315 (100%) | Causes skin irritation [Warning Skin corrosion/irritation] |

These classifications indicate moderate toxicity concerns that necessitate appropriate safety precautions during handling .

Research Developments and Future Directions

Recent research has significantly advanced our understanding of 3-anilino-1-propanol and expanded its potential applications. Density functional theory studies on gas-phase pyrolysis mechanisms have provided fundamental insights into the compound's reactivity under thermal conditions .

Studies on ruthenium-catalyzed synthesis of quinolines have highlighted the importance of 3-anilino-1-propanol as a key intermediate, opening possibilities for developing new synthetic routes to important heterocyclic compounds .

Future research directions may include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Further exploration of catalytic systems for reactions involving 3-anilino-1-propanol

-

Investigation of novel derivatives with enhanced biological activities

-

Application in advanced materials science and nanotechnology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume